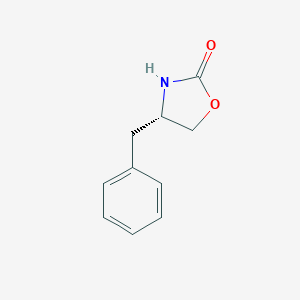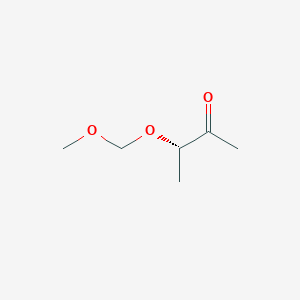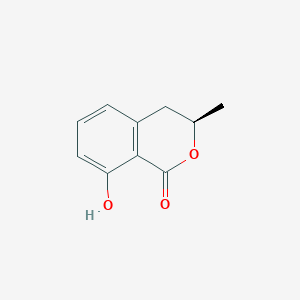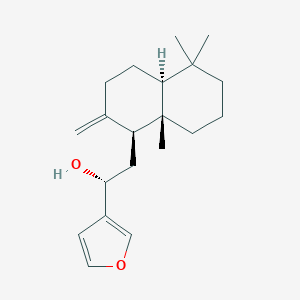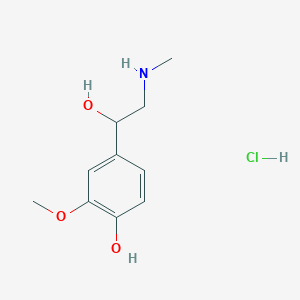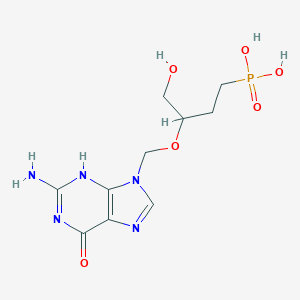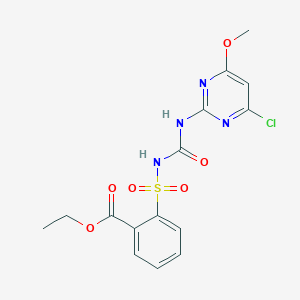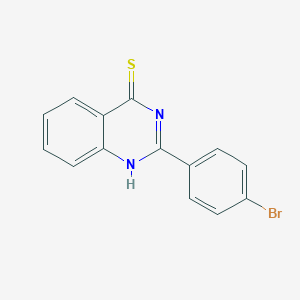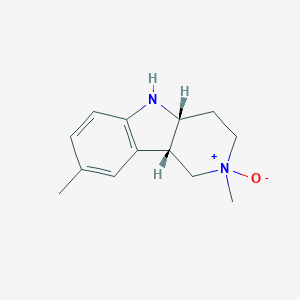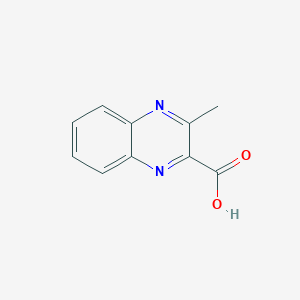![molecular formula C5H3ClN4 B022813 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 5399-92-8](/img/structure/B22813.png)
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
概要
説明
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that stands out for its remarkable versatility and significance in both biological and chemical contexts. Its unique ring structure, which forms bonds similarly to purines, is central to its diverse applications in medicinal chemistry and biological processes. This compound's adaptability in chemical reactions enables the creation of novel compounds with a wide range of properties, making it a valuable building block for the development of innovative medicines and research into various medical conditions, including cancer cell proliferation, oxidative stress, and inflammation (Trentini et al., 2023).
Synthesis Analysis
The synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives has been extensively studied. One method involves the preparation of 4-chloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine as a versatile precursor for the synthesis of a number of 4-substituted derivatives, indicating the compound's significant potential in antitumor studies and its versatility as a precursor in chemical synthesis (Bhat et al., 1981). Another approach involves a short two-step synthesis from commercially available precursors, highlighting its convenience as an intermediate for various pharmacologically interesting disubstituted pyrazolo[3,4-d]pyrimidines (Ogurtsov & Rakitin, 2021).
Molecular Structure Analysis
The molecular structure of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives has been elucidated through various analytical techniques. These studies have established the compound's structure, which is foundational for understanding its chemical behavior and interaction with biological molecules. Techniques such as high-resolution mass spectrometry, 1H, 13C-NMR, and IR spectroscopy have been instrumental in this regard (Ogurtsov & Rakitin, 2021).
Chemical Reactions and Properties
4-Chloro-1H-pyrazolo[3,4-d]pyrimidines exhibit a broad spectrum of chemical reactions, demonstrating their versatility as chemical entities. They serve as crucial intermediates for the synthesis of various disubstituted pyrazolo[3,4-d]pyrimidines, which possess useful pharmacological properties. This showcases the compound's pivotal role in the development of new chemical entities with potential therapeutic applications (Ogurtsov & Rakitin, 2021).
Physical Properties Analysis
The physical properties of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives, such as solubility and stability, are critical for their application in medicinal chemistry. Research into novel administration tools, like nanomaterials and functionalized liposomes, aims to overcome challenges related to these properties, thereby enhancing the efficacy and specificity of these compounds for targeted therapeutic applications (Trentini et al., 2023).
Chemical Properties Analysis
The chemical properties of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives underpin their biological activities. Their ability to interact with enzymes and influence biological processes such as cancer cell proliferation and inflammation highlights their potential as therapeutic agents. The ongoing research focuses on designing these compounds with specific biological targets in mind, opening new avenues for drug development (Trentini et al., 2023).
科学的研究の応用
Pharmacological Intermediate : 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a convenient intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which have potential pharmacological uses (Ogurtsov & Rakitin, 2021).
Anticancer Properties : Pyrazolo[3,4-d]pyrimidines have shown effectiveness in inhibiting cancer cell growth and inducing apoptosis, particularly by inhibiting c-Src phosphorylation and BCL2 inhibition (Carraro et al., 2006).
Antimicrobial Activity : Certain pyrazolo[3,4-d]pyrimidine compounds with sulfur moieties exhibit antimicrobial activity comparable to known antibiotics like chloramphenicol and Terbinafine (Ismail et al., 2003).
A1 Adenosine Receptor Affinity : Analogues of pyrazolo[3,4-d]pyrimidine, particularly those with specific substitutions, demonstrate potent A1 adenosine receptor affinity, which is significant in various pharmacological contexts (Harden, Quinn, & Scammells, 1991).
Antitumor Activity : Some 4-substituted pyrazolo[3,4-d]pyrimidine nucleosides have shown potential antitumor activity, with certain substituents at the 3 position enhancing this effect (Bhat et al., 1981).
Antibacterial Properties in Cancer Treatment : Pyrazolo[3,4-d]pyrimidine kinase inhibitors exhibit promising antibacterial properties, which can be beneficial in preventing and treating bacterial infections in cancer patients (Greco et al., 2020).
Broad Pharmacological Applications : Derivatives of pyrazolo[3,4-d]pyrimidine possess a wide range of pharmacological activities and are used in various domains such as pharmaceuticals, agrochemicals, inhibitors, pigments, herbicides, and fine chemicals (Ettahiri et al., 2020).
Inhibition of Acetylcholinesterase and Carbonic Anhydrase : N-alkylated pyrazolo[3,4-d]pyrimidine analogs show inhibitory properties against acetylcholinesterase and carbonic anhydrase isoforms I and II, making them significant pharmacological building blocks (Aydin, Anil, & Demir, 2021).
Antitumor Evaluation : Novel pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antitumor activity, with specific compounds showing significant effects on various cell lines (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Improved Pharmacokinetic Properties : Encapsulation of pyrazolo[3,4-d]pyrimidines in liposomes has been shown to enhance their pharmacokinetic properties and overcome issues with poor water solubility, making them viable clinical drug candidates (Vignaroli et al., 2016).
Safety And Hazards
The safety information available indicates that 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
The future directions for 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine and similar compounds could involve further exploration of their potential as anticancer agents . For instance, the combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases .
特性
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXQUFUYCADCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277919 | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
5399-92-8 | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 4937 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5399-92-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

